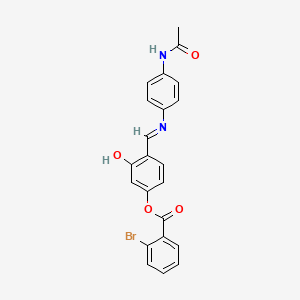
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, such as X-ray crystallography . This technique provides information about the arrangement of atoms in a crystalline solid, which is fundamental in the fields of materials science and solid-state physics .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the changes that occur when reactants are converted into products. This can include studying the mechanism of the reaction, the rate of the reaction, and the energetics of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques, such as thermogravimetric analysis . This technique measures the mass of a sample over time as the temperature changes, providing information about physical phenomena, such as phase transitions, absorption, adsorption and desorption, as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Applications
- The compound's derivatives have been explored in various synthesis processes. For example, derivatives like 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles show potent antimicrobial activities, hinting at the compound's potential in creating effective antimicrobial agents (Zhao et al., 2012).
- Studies on nitrogen-containing bromophenols isolated from marine red algae have shown significant scavenging activity against radicals, suggesting potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Application in Electrocatalysis
- An imidazole derivative of the compound has been used in the construction of a modified electrode, acting as a bifunctional electrocatalyst for oxidation of substances like ascorbic acid and adrenaline. This application demonstrates its potential in electrochemical sensors and related technologies (Nasirizadeh et al., 2013).
Photophysical Properties for Organic Light Emitting Diodes (OLEDs)
- Organotin compounds derived from Schiff bases, which are related to the compound , have been studied for their photophysical properties. These studies are particularly relevant in the development of materials for organic light emitting diodes, indicating a potential application in electronic displays and lighting (García-López et al., 2014).
Solubility and Pharmaceutical Applications
- While not directly related to (E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate, studies on the solubility of related compounds like acetaminophen and hydroxybenzoate have important implications in pharmaceutical formulations, affecting drug delivery and efficacy (Grant et al., 1984).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]-3-hydroxyphenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4/c1-14(26)25-17-9-7-16(8-10-17)24-13-15-6-11-18(12-21(15)27)29-22(28)19-4-2-3-5-20(19)23/h2-13,27H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEHSEILYDGVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)
![1h-Pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B2560091.png)
![5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2560092.png)

![2-((4-fluorobenzyl)thio)-3-isopropyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560095.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560097.png)
![N-(sec-butyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2560100.png)
![N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)
![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)
![Diethyl 2-[(2,4-difluoroanilino)methylene]malonate](/img/structure/B2560108.png)
![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)